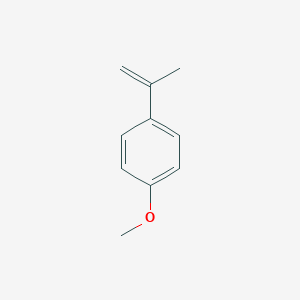

1-异丙烯基-4-甲氧基苯

概述

描述

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxybenzene-1,3-isophthalamides, involves a structured process to obtain novel anti-platelet drugs. These compounds are synthesized in various series, each with different substituents on the phenyl ring, which could influence the activity and properties of the molecules . Although the synthesis of 1-Isopropenyl-4-methoxybenzene is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

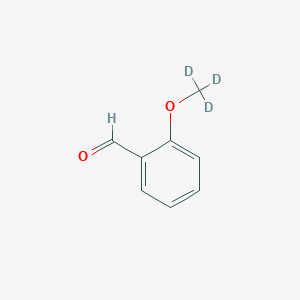

Molecular Structure Analysis

The molecular structure of related methoxybenzenes has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1,2-dimethoxybenzene was determined, showing the methoxy groups to be trans and twisted out of the plane . This information is valuable as it provides a basis for understanding how substituents might affect the geometry of the benzene ring in 1-Isopropenyl-4-methoxybenzene.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzenes can be quite diverse. For example, an electrochemical thiocyanation of methoxybenzene (anisole) has been studied, showing high regio- and isomeric-selectivity . This suggests that the methoxy group can direct the functionalization of the benzene ring at specific positions, which could be relevant when considering the reactivity of 1-Isopropenyl-4-methoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their molecular structures. The presence of methoxy groups can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. The papers provided do not directly discuss the properties of 1-Isopropenyl-4-methoxybenzene, but studies on similar compounds can provide a comparative basis .

Relevant Case Studies

The papers provided do not include case studies on 1-Isopropenyl-4-methoxybenzene. However, they do present case studies on related compounds, such as the anti-platelet aggregation activities of 4-methoxybenzene-1,3-isophthalamides , and the unconventional reaction of diazomethane with a trihydroxy-methyl-nitrobenzene derivative . These studies highlight the potential biological activities and unexpected reactivity that can occur with methoxybenzene derivatives, which could be extrapolated to 1-Isopropenyl-4-methoxybenzene.

科学研究应用

Oxidation and Hydroperoxide Formation

A study by Zawadiak et al. (2003) explored the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene and its derivatives. This oxidation process resulted in the formation of hydroperoxides, which have various industrial and chemical applications. The oxidizability of these compounds was examined across different temperatures, revealing insights into their chemical behavior and stability under varying conditions (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).

Electrochemical Thiocyanation

Gitkis and Becker (2006) investigated the electrochemical thiocyanation of methoxybenzene, a model for aromatic compounds. The process was highly selective, resulting in 1-methoxy-4-thiocyanatobenzene. This research provides a basis for understanding the electrochemical behavior of similar aromatic compounds, potentially leading to novel applications in chemical synthesis (Gitkis & Becker, 2006).

Volatile Compound Analysis in Grains

Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds in various grain samples. These compounds were often associated with off-odors in grains. Their study underscores the importance of methoxybenzenes in food quality and safety, particularly in their role in imparting undesirable odors and flavors to grains (Seitz & Ram, 2000).

Kinetics of Liquid-Solid Interface Reactions

Wang et al. (2010) explored the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide. They established kinetic equations for this liquid-solid interface reaction, offering valuable insights into the behavior of these compounds under different reaction conditions. This research is significant for the development of new synthetic routes in organic chemistry (Wang, Liu, Zhu, & Jing, 2010).

Electrochemical Grafting on Si Surfaces

Rappich et al. (2006) investigated the electrochemical grafting of methoxybenzene from diazonium salt solutions, analyzing its effect on silicon surfaces. This study is relevant for understanding the chemical modification of semiconductor surfaces, which is crucial for developing advanced electronic materials and devices (Rappich, Merson, Roodenko, Dittrich, Gensch, Hinrichs, & Shapira, 2006).

Anti-Platelet Aggregation Activities

Liu et al. (2012) described the synthesis and in vitro activities of 4-methoxybenzene-1,3-isophthalamides on anti-platelet aggregation. They identified compounds with significant anti-platelet aggregation activities, suggesting potential applications in medical research and drug development (Liu, Shi, Zhong, Liu, & Liu, 2012).

Gas-Phase Oxidation Kinetics

Gibilisco, Barnes, and Wiesen (2018) conducted a study on the rate coefficients of methoxybenzene and its derivatives reacting with hydroxyl radicals under atmospheric conditions. This research provides insights into the environmental behavior of these compounds, particularly their role in atmospheric chemistry and pollution (Gibilisco, Barnes, & Wiesen, 2018).

安全和危害

The safety symbols for 1-Isopropenyl-4-methoxybenzene according to the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers There are several papers related to 1-Isopropenyl-4-methoxybenzene. One paper discusses the significance, nature, and energetics of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative . Another paper presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .

属性

IUPAC Name |

1-methoxy-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293411 | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropenyl-4-methoxybenzene | |

CAS RN |

1712-69-2 | |

| Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 89344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoestragole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

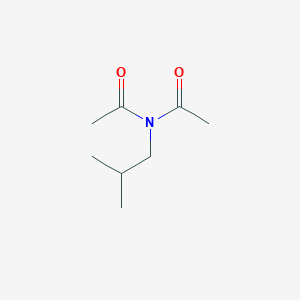

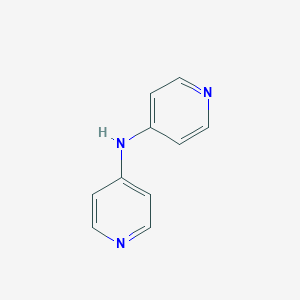

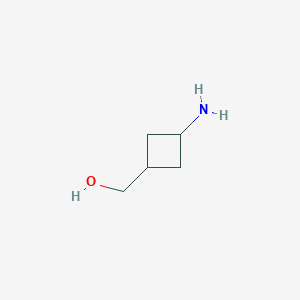

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

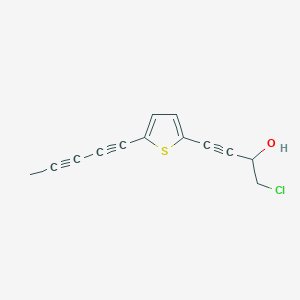

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)